Anti-dechlorane plus

Vue d'ensemble

Description

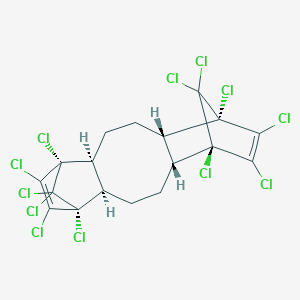

Anti-dodecachloropentacyclooctadecadiene is a highly chlorinated organic compound with the molecular formula C18H12Cl12. It is known for its complex structure, which includes multiple chlorine atoms and a pentacyclic framework. This compound is often used in various industrial applications due to its unique chemical properties.

Applications De Recherche Scientifique

Anti-dodecachloropentacyclooctadecadiene has a wide range of applications in scientific research, including:

Chemistry: It is used as a model compound for studying the effects of chlorination on organic molecules.

Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.

Industry: It is utilized in the production of flame retardants and other specialty chemicals.

Mécanisme D'action

Target of Action

Anti-Dechlorane Plus (Anti-DP), also known as Anti-dodecachloropentacyclooctadecadiene, is a highly chlorinated flame retardant . It primarily targets waste-activated sludge in anaerobic fermentation . The compound interacts with key acid-producing bacteria, such as Firmicutes and Actinobacteriathe .

Mode of Action

Anti-DP has a significant inhibitory effect on sludge anaerobic fermentation . It promotes the disintegration of sludge but inhibits the process of hydrolysis and acidification . Anti-DP also inhibits the release of soluble bound extracellular polymers (SB-EPS) in sludge . At the genus level, Anti-DP reduces the relative abundance of Proteiniclasticum and Mycobacterium .

Biochemical Pathways

The presence of Anti-DP affects the production of short-chain fatty acids (SCFA) from waste-activated sludge anaerobic fermentation . SCFA are intermediate valuable products that can be used as the preferred carbon source for enhanced biological nitrogen removal, microbial fuel cells, etc . The efficiency of SCFA production from waste-activated sludge fermentation is significantly inhibited by Anti-DP .

Pharmacokinetics

Anti-DP is a persistent compound in the environment, subject to long-range atmospheric transport, bio-magnification, and bioaccumulation in biota through the food chain . It is poorly soluble in water, extremely lipophilic, and photostable . The half-life of Anti-DP in water is more than 24 years, and in sediments, it is approximately 17 years .

Result of Action

The presence of Anti-DP leads to significant adverse human health and environmental effects . It is likely, as a result of its long-range environmental transport, to lead to significant adverse human health and environmental effects . The compound is detected in humans, wildlife, and environmental samples globally, including the Arctic and Antarctic .

Action Environment

Environmental factors such as urbanization and industrialization affect the distribution of Anti-DP . High levels of Anti-DP have been found in urban areas relative to rural areas . Tidal movement also incorporates in the transport of Anti-DP across the aquatic system .

Analyse Biochimique

Biochemical Properties

Anti-dechlorane plus is a solid white powder, highly chlorinated, poorly soluble in water, extremely lipophilic, photostable, and persistent in the environment . It does not occur naturally and is released into the environment most likely through manufacturing, formulation, and/or industrial usages

Cellular Effects

Studies have shown that this compound can have effects on pancreatic β-cells in rodent and human model systems . In one study, male mice were exposed daily to oral gavage of this compound and it was found that the exposure did not affect islet size or endocrine cell composition

Molecular Mechanism

It is produced by the Diels-Alder reaction of two equivalents of hexachlorocyclopentadiene with one equivalent of cyclooctadiene . The syn and anti isomer are formed in the approximate ratio of 1:3

Temporal Effects in Laboratory Settings

It has been found in the environment, including groundwater and lakes at certain sites . Its half-life in water is >24 years, and in sediments approximately 17 years

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For example, in a study where male mice were exposed daily to oral gavage of this compound, it was found that the exposure did not affect islet size or endocrine cell composition

Metabolic Pathways

It is known that this compound is a highly chlorinated flame retardant

Transport and Distribution

It has been found in the environment, including groundwater and lakes at certain sites

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of anti-dodecachloropentacyclooctadecadiene typically involves the chlorination of specific organic precursors under controlled conditions. The process requires the use of chlorine gas and a suitable solvent, such as carbon tetrachloride, to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete chlorination of the precursor compound.

Industrial Production Methods

In an industrial setting, the production of anti-dodecachloropentacyclooctadecadiene involves large-scale chlorination reactors. These reactors are designed to handle the high reactivity of chlorine gas and ensure the safety of the process. The reaction conditions, including temperature and pressure, are carefully monitored to optimize the yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Anti-dodecachloropentacyclooctadecadiene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated by-products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the removal of chlorine atoms.

Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

Substitution: Nucleophiles such as hydroxide ions and amines are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated carboxylic acids, while reduction can produce partially dechlorinated derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

Dechlorane Plus: A related compound with a similar structure and high chlorine content.

Hexachlorocyclopentadiene: Another chlorinated compound used in industrial applications.

Polychlorinated Biphenyls (PCBs): A group of chlorinated compounds with similar chemical properties.

Uniqueness

Anti-dodecachloropentacyclooctadecadiene is unique due to its specific pentacyclic structure and the high degree of chlorination. This combination of features gives it distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Propriétés

IUPAC Name |

(1R,2R,5R,6R,9S,10S,13S,14S)-1,6,7,8,9,14,15,16,17,17,18,18-dodecachloropentacyclo[12.2.1.16,9.02,13.05,10]octadeca-7,15-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl12/c19-9-10(20)15(25)7-3-4-8-6(2-1-5(7)13(9,23)17(15,27)28)14(24)11(21)12(22)16(8,26)18(14,29)30/h5-8H,1-4H2/t5-,6-,7+,8+,13-,14-,15+,16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGQQAJOWXNCOPY-VBCJEVMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CCC3C1C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl)C5(C(=C(C2(C5(Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@H](CC[C@H]3[C@@H]1[C@]4(C(=C([C@@]3(C4(Cl)Cl)Cl)Cl)Cl)Cl)[C@@]5(C(=C([C@]2(C5(Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201016864 | |

| Record name | anti-Dechlorane Plus | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

653.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135821-74-8 | |

| Record name | Dodecachloropentacyclooctadecadiene, anti- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135821748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | anti-Dechlorane Plus | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DODECACHLOROPENTACYCLOOCTADECADIENE, ANTI- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1OSJ03H46 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the environmental significance of anti-Dechlorane Plus (anti-DP) detection in remote areas like the Arctic and Antarctica?

A1: The detection of anti-DP in pristine environments like the Arctic and Antarctica [] highlights its potential for long-range atmospheric transport []. This raises concerns about the global spread of this emerging contaminant and its potential impacts on these fragile ecosystems.

Q2: How does the fractional abundance of this compound (anti-DP) in environmental samples provide insights into its degradation?

A2: Studies analyzing environmental samples like soil and lichen from the Fildes Peninsula in Antarctica observed lower anti-DP fractions (fanti) compared to commercial products []. This suggests that syn-DP may be more persistent in the environment, potentially due to differences in degradation pathways.

Q3: What do the findings on this compound (anti-DP) levels in indoor dust from Adelaide, Australia suggest about its usage trends compared to polybrominated diphenyl ethers (PBDEs)?

A3: Research on indoor dust from Adelaide, Australia, revealed lower levels of anti-DP and other alternative halogenated flame retardants (AHFRs) compared to PBDEs, even decades after PBDE restrictions []. This contrasts with trends observed in other countries, indicating region-specific differences in flame retardant usage patterns and potential regulations.

Q4: What does the presence of this compound (anti-DP) in cord blood indicate?

A4: The detection of anti-DP in cord blood samples demonstrates its ability to cross the human placenta [], exposing developing fetuses to this contaminant. This highlights the potential for adverse health outcomes later in life due to prenatal exposure.

Q5: How does the biomagnification potential of this compound (anti-DP) compare to other persistent organic pollutants?

A5: Studies on freshwater food webs in South China revealed that while both syn-DP and anti-DP biomagnify, their trophic magnification factors (TMFs) are lower than highly persistent PCB congeners []. This suggests that although anti-DP can accumulate in food webs, its biomagnification potential might be lower compared to some legacy pollutants.

Q6: What can the identification of a dechlorination product of this compound (anti-DP) in human serum samples suggest?

A6: The detection of a dechlorination product, [-Cl + H], in serum samples from e-waste workers suggests that anti-DP may undergo metabolic transformations in the human body []. This finding highlights the need to further investigate the potential health implications of these metabolites.

Q7: How does the affinity of this compound (anti-DP) for human serum albumin (HSA) potentially influence its distribution and accumulation in the human body?

A7: Studies have shown that anti-DP exhibits a higher affinity for HSA compared to syn-DP []. This difference in binding affinity could lead to variations in their distribution and accumulation within the human body.

Q8: What are the major routes of human exposure to this compound (anti-DP)?

A8: While further research is needed, current studies suggest that dust ingestion is a significant exposure pathway for anti-DP, particularly for toddlers []. Dermal absorption may also play a role, especially for adults []. Inhalation exposure from indoor and outdoor air is also possible, as evidenced by the detection of DP in air samples [].

Q9: What analytical techniques are commonly employed for the detection and quantification of this compound (anti-DP) in environmental and biological matrices?

A9: Several analytical methods have been developed for anti-DP analysis, including:

- Gas Chromatography-Electron Capture Negative Ion Mass Spectrometry (GC-ECNI-MS): This technique provides high sensitivity and selectivity for analyzing anti-DP and its isomers in various matrices, including water, sediment, and biological samples [, , ].

- Gas Chromatography-Mass Spectrometry (GC-MS) with Negative Chemical Ionization (NCI) mode: This method offers high sensitivity and selectivity for measuring anti-DP in environmental samples like indoor dust [].

- Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction (UA-DLLME) coupled with GC-ECNI-MS: This approach utilizes minimal solvent and allows for rapid extraction and determination of Dechlorane compounds, including anti-DP, in aqueous samples [].

- Selective Pressurized Liquid Extraction (SPLE) followed by GC-ECNI-MS: This technique employs novel sorbents like Mg-Al layered double oxides (Mg–Al-LDOs) for efficient extraction and purification of dechloranes, including anti-DP, from complex matrices like sediment and soil [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate](/img/structure/B171346.png)